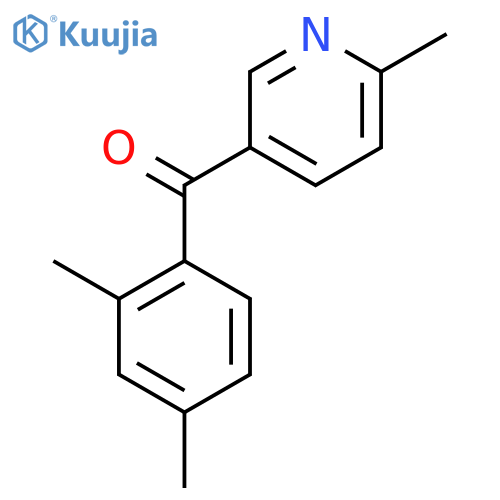Cas no 1187167-97-0 (5-(2,4-Dimethylbenzoyl)-2-methylpyridine)

1187167-97-0 structure
商品名:5-(2,4-Dimethylbenzoyl)-2-methylpyridine
CAS番号:1187167-97-0
MF:C15H15NO
メガワット:225.285703897476
CID:4684661
5-(2,4-Dimethylbenzoyl)-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-(2,4-Dimethylbenzoyl)-2-methylpyridine
- (2,4-Dimethylphenyl)(6-methylpyridin-3-yl)methanone
- BC2747292
-
- インチ: 1S/C15H15NO/c1-10-4-7-14(11(2)8-10)15(17)13-6-5-12(3)16-9-13/h4-9H,1-3H3
- InChIKey: RJADLYSALDCWLJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC(C)=CC=1)C1C=CC(C)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 276
- トポロジー分子極性表面積: 30
5-(2,4-Dimethylbenzoyl)-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203451-5g |
5-(2,4-Dimethylbenzoyl)-2-methylpyridine |
1187167-97-0 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Fluorochem | 203451-1g |
5-(2,4-Dimethylbenzoyl)-2-methylpyridine |
1187167-97-0 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 203451-2g |
5-(2,4-Dimethylbenzoyl)-2-methylpyridine |
1187167-97-0 | 97% | 2g |
£837.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781955-1g |
(2,4-Dimethylphenyl)(6-methylpyridin-3-yl)methanone |
1187167-97-0 | 97% | 1g |
¥13249.00 | 2024-08-09 |
5-(2,4-Dimethylbenzoyl)-2-methylpyridine 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1187167-97-0 (5-(2,4-Dimethylbenzoyl)-2-methylpyridine) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
